6-Methyl-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile
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Overview
Description
6-Methyl-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of thioxopyridines. This compound is characterized by its unique structure, which includes a thioxo group attached to a dihydropyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-phenyl-3-buten-2-one with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at reflux temperature, leading to the formation of the desired thioxopyridine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted thioxopyridines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Methyl-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular pathways may contribute to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
6-Methyl-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile stands out due to its specific thioxo group, which imparts unique chemical reactivity and biological activity.
Properties
IUPAC Name |
6-methyl-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c1-9-7-11(10-5-3-2-4-6-10)12(8-14)13(16)15-9/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTKVCNAYQJPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=S)N1)C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354272 |
Source
|
Record name | 6-Methyl-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78564-23-5 |
Source
|
Record name | 6-Methyl-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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